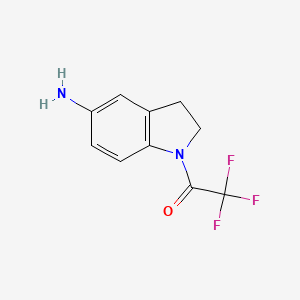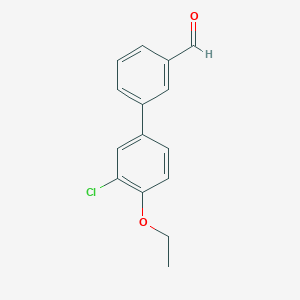
3'-Chloro-4'-ethoxybiphenyl-3-carbaldehyde
Vue d'ensemble
Description
3-Chloro-4'-ethoxybiphenyl-3-carbaldehyde (CEBC) is an important intermediate in the synthesis of a wide range of compounds. It is a highly reactive compound with a wide range of applications in the pharmaceutical, biotechnological, and chemical industries. CEBC has been used in the synthesis of a variety of compounds, including drugs, agrochemicals, and industrial chemicals. It is also used as a starting material for the synthesis of other compounds. CEBC is a versatile compound that has been used in a variety of synthetic processes.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
Compounds similar to 3'-Chloro-4'-ethoxybiphenyl-3-carbaldehyde have been synthesized for the purpose of creating polymethine dyes, which exhibit remarkable thermal stability and longwave absorptions ranging from 640–705 nm. These dyes, with ester groups in the methine chain, are of interest due to their stability and optical properties (Werner et al., 1994).
Antimicrobial Activity
Derivatives of similar aldehydes have been synthesized and evaluated as antimicrobial agents. For instance, Schiff’s bases of 4-Chloro-3-coumarin aldehyde have shown antimicrobial activity in vitro against both gram-positive and gram-negative bacteria and fungi, indicating potential for the development of new antimicrobial compounds (Bairagi et al., 2009).
Reactivity and Transformation
Research on the reactivity and transformation of similar compounds has led to the creation of new chemical entities. For example, 3-chloro-2-phenyl-isoindole-1-carbaldehyde has shown unique reactivity under various conditions, facilitating the selective synthesis of new compounds with potential applicability in material science and pharmaceutical research (Baglai et al., 2012).
Crystal Structure Determination
Studies on the crystal structure of similar compounds contribute to the understanding of their molecular geometry and potential interactions in solid form, which is essential for the development of materials with specific physical properties (Xu & Shi, 2011).
Biological Activity Assessment
Microwave-assisted synthesis of novel derivatives, including chromene derivatives bearing pharmacophoric motifs, has led to compounds with remarkable antimicrobial activity, showcasing the potential for these chemicals in developing new therapeutic agents (El Azab et al., 2014).
Propriétés
IUPAC Name |
3-(3-chloro-4-ethoxyphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-2-18-15-7-6-13(9-14(15)16)12-5-3-4-11(8-12)10-17/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBXSGOOOBZKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CC=CC(=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



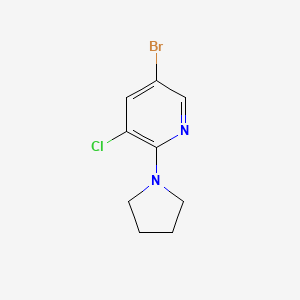
![6-Bromoimidazo[1,2-a]pyridin-2-ol](/img/structure/B1446592.png)
![2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1446593.png)
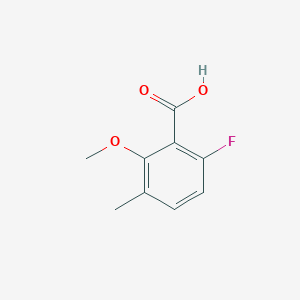
![[2-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B1446596.png)
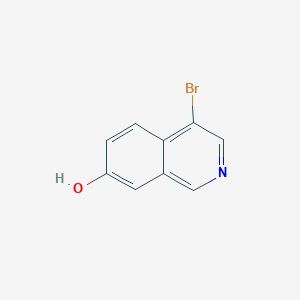
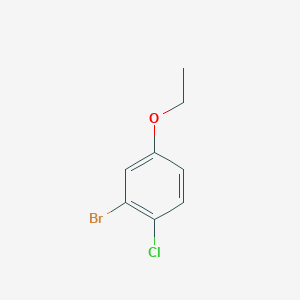
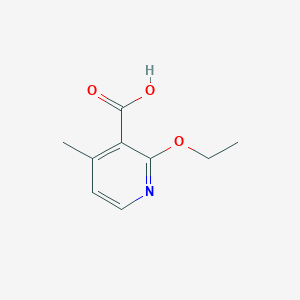
![4-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]morpholine](/img/structure/B1446603.png)

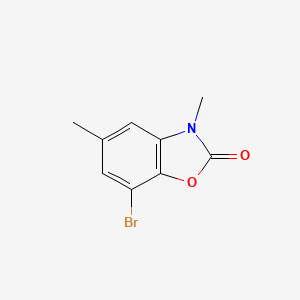
![Benzene, 1-[1-(bromomethyl)cyclopropyl]-2-fluoro-](/img/structure/B1446609.png)
